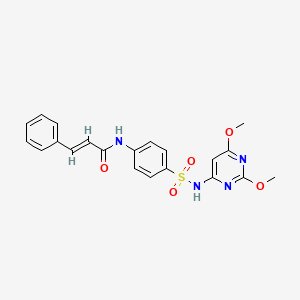

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide

Description

This compound belongs to the sulfonamide class, characterized by a sulfamoyl (-SO₂NH-) bridge connecting a 2,6-dimethoxypyrimidine moiety to a phenyl ring substituted with a cinnamamide group.

Properties

IUPAC Name |

(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S/c1-29-20-14-18(23-21(24-20)30-2)25-31(27,28)17-11-9-16(10-12-17)22-19(26)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,22,26)(H,23,24,25)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFKYPRKQIDTNZ-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide typically involves a multi-step process:

-

Formation of the Sulfamoylphenyl Intermediate

Starting Materials: 4-aminobenzenesulfonamide and 2,6-dimethoxypyrimidine.

Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent (e.g., dichloromethane) at room temperature.

-

Coupling with Cinnamoyl Chloride

Starting Materials: The sulfamoylphenyl intermediate and cinnamoyl chloride.

Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine in an organic solvent (e.g., dichloromethane) under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.

Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide can undergo various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Conditions: Typically carried out in acidic or basic media.

Products: Oxidized derivatives of the cinnamamide moiety.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Conducted in anhydrous solvents under inert atmosphere.

Products: Reduced forms of the cinnamamide group.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Conditions: Performed in polar solvents with or without catalysts.

Products: Substituted derivatives at the phenyl or pyrimidinyl rings.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic medium.

Reduction: NaBH₄ in methanol.

Substitution: Amines in ethanol with catalytic amounts of acid.

Scientific Research Applications

Chemical Properties and Structure

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide has a molecular formula of C21H22N4O7S and a molecular weight of 474.5 g/mol. The compound features a unique structure characterized by a cinnamamide moiety linked to a sulfamoylphenyl group and a dimethoxypyrimidinyl ring. This structural configuration contributes to its diverse chemical and biological properties.

Chemistry

- Catalysis : The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

- Material Science : It is incorporated into polymers to improve material properties, potentially leading to advancements in the development of new materials.

Biology

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter metabolic processes within cells.

- Cell Signaling : The compound modulates signaling pathways that are crucial for various cellular functions, which can affect cell growth and differentiation.

Medicine

- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects by inhibiting specific cytokines involved in inflammatory responses. This could make it a candidate for treating inflammatory diseases.

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells. Its ability to target cancer cell pathways makes it a subject of interest in cancer therapy research.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic activity against various human cancer cell lines, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : Research on related compounds has shown promising results in reducing inflammation markers in vitro and in vivo, indicating that this compound could have similar effects .

- Enzyme Inhibition Studies : Investigations into its enzyme inhibition capabilities revealed that it effectively inhibits specific enzymes crucial for metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide with analogous sulfonamide derivatives:

*Hypothetical formula based on structural analogy to and .

†Estimated using molecular weight trends in (452.49) and 6 (504.56).

‡Extrapolated from structurally similar compounds in .

Key Observations :

- Heterocyclic Substituents : The 2,6-dimethoxypyrimidine group in the target compound likely enhances electron-withdrawing effects compared to pyridine (CF6) or isoxazole (sulfamethoxazole). This may improve stability and binding affinity to biological targets .

Biological Activity

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C25H27N5O5S2 with a molecular weight of 541.6 g/mol. Its structure includes a cinnamamide backbone with a sulfamoyl moiety linked to a pyrimidine derivative, which may contribute to its biological properties.

The compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : It interacts with specific molecular targets, potentially inhibiting enzymes involved in critical metabolic pathways. This inhibition can disrupt cellular processes such as DNA synthesis and cell signaling .

- Nrf2/ARE Pathway Activation : Similar compounds have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress .

Antioxidant Activity

Research indicates that derivatives of cinnamamide can enhance antioxidant defenses in cells. For instance, one study demonstrated that certain substituted N-phenyl cinnamamide derivatives significantly increased the expression of Nrf2 target genes, leading to elevated levels of glutathione, an essential antioxidant . This suggests that this compound may similarly enhance antioxidant capacity.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that related cinnamamide derivatives exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds were tested against Bacillus subtilis and Escherichia coli, showing significant inhibition at specific concentrations .

Table 1: Antimicrobial Activity Profiles

| Compound | MIC (μg/mL) | Gram-positive | Gram-negative |

|---|---|---|---|

| 4a | 100 | Yes | Yes |

| 4b | 25 | Yes | Yes |

| 4c | 25 | Yes | No |

| 4i | 6.12 | Yes | Yes |

Cytotoxicity and Anti-tumor Activity

In cancer research, derivatives similar to this compound have shown promising anti-tumor activity. For example, compounds have been reported to inhibit cancer cell lines with IC50 values in the low micromolar range without significant toxicity to normal cells . This highlights the potential for developing targeted cancer therapies based on this compound's structure.

Case Studies

- Hepatocyte Protection : A study involving N-phenyl cinnamamide derivatives indicated that these compounds could protect liver cells from oxidative damage by activating the Nrf2 pathway . The protective effects were confirmed through luciferase reporter assays and cell survival assays.

- Antibacterial Efficacy : Another study reported that certain synthesized cinnamamide derivatives exhibited strong antibacterial activities against both Staphylococcus aureus and E. coli, with some compounds achieving low MIC values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)cinnamamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Use a multi-step synthesis approach starting with sulfamoylation of 2,6-dimethoxypyrimidin-4-amine followed by coupling with cinnamoyl chloride.

- Optimize temperature (70–100°C) and solvent systems (e.g., DMF or THF) to enhance intermediate stability .

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substitution patterns and sulfamoyl linkage .

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 467.12) .

- FT-IR to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .

Q. How can researchers screen this compound for preliminary biological activity in academic settings?

- Methodology :

- Perform in vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility) using standardized protocols (CLSI guidelines).

- Use molecular docking to predict interactions with targets like dihydrofolate reductase (DHFR) or bacterial enoyl-ACP reductase .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in bioactivity data across different assay models?

- Methodology :

- Compare results from cell-based assays (e.g., MTT cytotoxicity) and cell-free systems (e.g., enzymatic IC₅₀) to identify off-target effects .

- Validate discrepancies using isothermal titration calorimetry (ITC) to measure binding thermodynamics with suspected targets .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Synthesize derivatives with modifications to the cinnamamide moiety (e.g., halogenation, methoxy substitution) and test against panels of enzymes or pathogens .

- Use QSAR models to correlate electronic (Hammett σ) and steric parameters with activity trends .

Q. What experimental approaches are effective in identifying the compound’s primary molecular targets?

- Methodology :

- Employ affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

- Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .

Q. How can researchers address stability issues during long-term storage or in biological matrices?

- Methodology :

- Perform accelerated stability studies under varying pH (2–9), temperature (4–40°C), and light exposure to identify degradation pathways .

- Use LC-MS/MS to quantify degradation products (e.g., hydrolysis of sulfamoyl group) and optimize formulation buffers .

Data Contradiction Analysis

Q. How should conflicting crystallographic and computational docking data be reconciled?

- Methodology :

- Compare experimental X-ray crystallography data (e.g., bond angles, torsion) with density functional theory (DFT) -optimized structures to identify conformational discrepancies .

- Re-evaluate docking parameters (e.g., protonation states, solvation models) using software like AutoDock Vina or Schrödinger .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.